1-Bromo-5-fluoro-4-iodo-2-nitrobenzene
CAS No.: 1187385-70-1
Cat. No.: VC3357957
Molecular Formula: C6H2BrFINO2
Molecular Weight: 345.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187385-70-1 |
|---|---|
| Molecular Formula | C6H2BrFINO2 |
| Molecular Weight | 345.89 g/mol |
| IUPAC Name | 1-bromo-5-fluoro-4-iodo-2-nitrobenzene |
| Standard InChI | InChI=1S/C6H2BrFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H |
| Standard InChI Key | CCIQHIQHQUTIAC-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1I)F)Br)[N+](=O)[O-] |
| Canonical SMILES | C1=C(C(=CC(=C1I)F)Br)[N+](=O)[O-] |
Introduction
1-Bromo-5-fluoro-4-iodo-2-nitrobenzene is a complex organic compound characterized by the presence of bromine, fluorine, iodine, and nitro functional groups attached to a benzene ring. Its molecular formula is C₆H₂BrFINO₂, and it has a molecular weight of approximately 345.89 g/mol . This compound belongs to the category of halogenated nitrobenzene derivatives, which are significant in various chemical synthesis applications due to their unique reactivity and properties.
Synthesis and Applications
The synthesis of 1-bromo-5-fluoro-4-iodo-2-nitrobenzene typically involves multi-step reactions starting from suitable precursors. These methods often include bromination, fluorination, and iodination steps, followed by nitration to introduce the nitro group. The specific synthesis pathway can vary depending on the availability of starting materials and the desired yield.
This compound finds applications in various fields:
-
Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules due to its ability to undergo various chemical transformations.
-
Medicinal Chemistry: Its unique structure and reactivity make it a candidate for developing pharmaceutical compounds with potential therapeutic effects.
-
Material Science: It is used in preparing advanced materials with specific properties, such as photoactive materials for electronics and solar cells.
Safety and Handling
Given its chemical structure, 1-bromo-5-fluoro-4-iodo-2-nitrobenzene is likely to be hazardous and requires careful handling. It falls under the category of halogenated compounds, which can be irritants and may pose environmental risks. Proper safety protocols, including the use of personal protective equipment and adherence to safety data sheets (SDS), are essential when handling this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume